3,6-Diamino-10-methylacridinium

Overview

Description

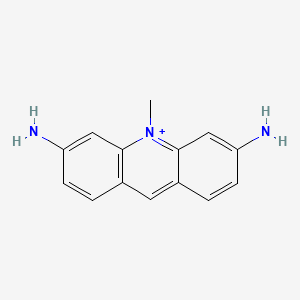

3,6-Diamino-10-methylacridinium is an organic compound belonging to the acridinium family. It is known for its vibrant fluorescence and is often used in various scientific applications. The compound is a derivative of acridine, characterized by the presence of amino groups at the 3 and 6 positions and a methyl group at the 10 position on the acridine ring.

Synthetic Routes and Reaction Conditions:

Chlorination Method: One common method involves the chlorination of 3,6-diaminoacridine to produce this compound chloride.

Nucleophilic Substitution: Another method includes the nucleophilic substitution reaction where 3,6-diaminoacridine reacts with a methylating agent under controlled conditions to yield this compound.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often synthesized using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under specific temperature and pressure conditions.

Continuous Process: A continuous process can also be employed, where reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

Reduction: The compound can be reduced to form various reduced acridinium derivatives.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced acridinium derivatives.

Substitution Products: Various substituted acridinium compounds depending on the reagents used.

Scientific Research Applications

3,6-Diamino-10-methylacridinium has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent dye in various chemical analyses and spectroscopic studies.

Biology: The compound is employed as a histological dye for staining tissues and cells, providing contrast and highlighting specific features.

Medicine: It has antibacterial properties and is used as an antiseptic drug to destroy harmful microorganisms.

Industry: The compound is utilized in the production of fluorescent markers and sensors for detecting various substances

Mechanism of Action

The mechanism of action of 3,6-diamino-10-methylacridinium involves its ability to intercalate between DNA base pairs. This intercalation disrupts the normal structure of DNA, leading to replication errors and potential DNA damage. The compound’s antibacterial properties are attributed to its ability to inhibit bacterial DNA replication .

Molecular Targets and Pathways:

DNA Intercalation: The primary molecular target is DNA, where the compound intercalates and disrupts replication.

Inhibition of Gyrase Activity: It can inhibit the activity of DNA gyrase, an enzyme crucial for DNA replication in bacteria.

Comparison with Similar Compounds

3,6-Diaminoacridine:

Acriflavine: A mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine, used as a histological dye and antiseptic

Uniqueness:

Fluorescence: this compound is particularly noted for its strong fluorescence, making it highly valuable in fluorescence microscopy and imaging applications.

Antibacterial Properties: Its potent antibacterial properties make it a useful compound in medical and industrial applications.

Biological Activity

3,6-Diamino-10-methylacridinium is an organic compound belonging to the acridinium family, characterized by its vibrant fluorescence and significant biological activity. This compound is primarily recognized for its ability to intercalate with DNA, leading to various biological effects, including antibacterial properties and potential applications in antiviral treatments.

Chemical Structure and Properties

This compound features amino groups at the 3 and 6 positions and a methyl group at the 10 position of the acridine ring. Its chemical formula is C₁₁H₁₃N₃, and it exists in several salt forms, such as chloride and sulfate. The compound exhibits strong fluorescence, making it valuable in biological staining and imaging applications.

The primary mechanism of action for this compound involves DNA intercalation . This process disrupts the normal structure of DNA, leading to replication errors and potential DNA damage. Additionally, it can inhibit the activity of DNA gyrase , an enzyme crucial for bacterial DNA replication.

Key Mechanisms:

- DNA Intercalation : Inserts between base pairs, disrupting DNA function.

- Inhibition of Gyrase Activity : Prevents proper DNA replication in bacteria.

Biological Activity

This compound exhibits notable biological activities:

- Antibacterial Activity : Effective against a range of bacterial strains by inhibiting their DNA replication processes.

- Antiviral Properties : Recent studies suggest that acridine derivatives, including this compound, may inactivate enveloped and nonenveloped viruses.

Applications in Research and Medicine

The compound is utilized across various fields:

- Biological Staining : Employed as a histological dye for cellular imaging.

- Antiseptic Use : Acts as an antiseptic agent to eliminate harmful microorganisms.

- Fluorescent Probes : Used in chemical analyses due to its fluorescent properties.

Antibacterial Efficacy

A study demonstrated that this compound effectively inhibited growth in several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at varying levels depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 16 |

| Staphylococcus aureus | 8 |

Antiviral Activity

Research indicated that acriflavine (a mixture containing this compound) effectively inhibited SARS-CoV-2 replication in vitro. The study highlighted its potential as a therapeutic agent against COVID-19.

Properties

IUPAC Name |

10-methylacridin-10-ium-3,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17/h2-8H,1H3,(H3,15,16)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIOKTWDEOJMGG-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101952-51-6 (sulfate(1:1)), 10597-46-3 (chloride-hydrochloride), 6034-59-9 (mono-hydrochloride), 86-40-8 (chloride) | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30232534 | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-73-0 | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Diamino-10-methylacridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.